PDK1 inhibitor - 1001409-50-2

PDK1 inhibitor

Catalog Number: EVT-253006
CAS Number: 1001409-50-2
Molecular Formula: C28H22F2N4O4
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]-3-pyridinecarboxamide is a member of benzimidazoles.
Overview

Phosphoinositide-dependent kinase-1 inhibitors are a class of compounds that target the phosphoinositide-dependent kinase-1 enzyme, which plays a crucial role in various cellular processes, including metabolism, growth, and survival. These inhibitors have garnered significant attention in cancer research due to their potential to disrupt signaling pathways that promote tumor growth and survival.

Source

Phosphoinositide-dependent kinase-1 inhibitors can be derived from various chemical classes, including indolinones, pyridinones, and aminoindazoles. These compounds have been synthesized and studied for their efficacy in preclinical models of cancer and other diseases. For instance, pyridinonyl derivatives have been explored for their therapeutic potential against multiple myeloma and other malignancies .

Classification

Phosphoinositide-dependent kinase-1 inhibitors can be classified based on their chemical structure and mechanism of action. Common classes include:

  • Indolinone-based inhibitors: These compounds have shown promising biological activity against phosphoinositide-dependent kinase-1.
  • Pyridinone derivatives: Known for their utility in treating various cancers.
  • Aminoindazole compounds: Identified through fragment-based drug discovery approaches.
Synthesis Analysis

Methods

The synthesis of phosphoinositide-dependent kinase-1 inhibitors typically involves multi-step organic synthesis techniques. Key methods include:

  • Fragment-based drug discovery: This approach allows for the identification of small chemical fragments that can be optimized into potent inhibitors .
  • Structure-guided design: Utilizing X-ray crystallography to understand the binding interactions between the inhibitors and the target enzyme facilitates the rational design of new compounds .

Technical Details

For instance, the synthesis of indolinone-based inhibitors often starts with simple aromatic compounds that undergo cyclization reactions to form the indolinone core. Subsequent functionalization steps introduce various substituents that enhance potency and selectivity against phosphoinositide-dependent kinase-1.

Molecular Structure Analysis

Structure

Phosphoinositide-dependent kinase-1 inhibitors typically feature a core scaffold that facilitates interaction with the enzyme's active site. The molecular structure varies significantly among different classes of inhibitors but generally includes:

  • A heterocyclic core (e.g., indolinone or pyridinone)
  • Substituents that modulate binding affinity and selectivity

Data

Crystallographic studies have revealed detailed binding modes of these inhibitors within the active site of phosphoinositide-dependent kinase-1, highlighting key interactions such as hydrogen bonds and hydrophobic contacts .

Chemical Reactions Analysis

Reactions

The synthesis of phosphoinositide-dependent kinase-1 inhibitors involves several key chemical reactions:

  • Nucleophilic substitutions: Used to introduce functional groups onto the core scaffold.
  • Cyclization reactions: Essential for forming the heterocyclic structures characteristic of many inhibitors.

Technical Details

For example, a common reaction pathway includes the formation of an indolinone ring through cyclization of an appropriate precursor followed by functional group modifications to enhance biological activity.

Mechanism of Action

Process

Phosphoinositide-dependent kinase-1 inhibitors exert their effects by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts downstream signaling pathways critical for cell survival and proliferation.

Data

Studies have demonstrated that selective inhibition of phosphoinositide-dependent kinase-1 leads to reduced cell viability in various cancer cell lines, indicating its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

Phosphoinositide-dependent kinase-1 inhibitors typically exhibit a range of physical properties depending on their specific chemical structure:

  • Solubility: Often varies; many are designed to be soluble in aqueous environments for biological applications.
  • Stability: Generally stable under physiological conditions but may vary based on substituents.

Chemical Properties

The chemical properties include:

  • Molecular weight: Typically ranges from 200 to 500 g/mol.
  • LogP values: Indicative of lipophilicity, influencing absorption and distribution.

Relevant data from studies indicate that these properties are optimized during the design phase to enhance pharmacokinetic profiles .

Applications

Phosphoinositide-dependent kinase-1 inhibitors are primarily researched for their applications in oncology. They are being evaluated for:

  • Cancer therapy: Targeting tumor cells with aberrant signaling pathways involving phosphoinositide-dependent kinase-1.
  • Combination therapies: Enhancing the efficacy of existing treatments by overcoming resistance mechanisms in cancer cells.

Recent studies have highlighted their potential in treating multiple myeloma and pancreatic ductal adenocarcinoma, showcasing their versatility as therapeutic agents .

Molecular Biology of PDK1 in Cellular Signaling

Structural and Functional Domains of PDK1

Catalytic Kinase Domain Architecture and ATP-Binding Pocket Dynamics

PDK1’s kinase domain (residues 73–359) adopts a conserved bilobal structure typical of AGC kinases, with an N-lobe (β-sheets) and a C-lobe (α-helices) sandwiching the ATP-binding site. The catalytic site features a hydrophobic pocket that binds ATP in a unique conformation when divalent cations like Mg²⁺ are absent, altering phosphate geometry [1] [4]. Dynamics of the ATP-binding pocket are governed by the Gly-rich loop (between β1–β2 strands), which stabilizes ATP phosphates, and a conserved Lys residue (β3 strand) critical for catalytic activity [4] [7]. The activation loop includes Ser241, whose autophosphorylation is essential for PDK1 activity. Mutagenesis studies show that disrupting the αG-helix residue Tyr288 abrogates trans-autophosphorylation by preventing kinase domain dimerization—a mechanism validated through structural modeling (e.g., AlphaFold2) and radiometric assays [6] [9].

Table 1: Key Structural Domains of PDK1 and Inhibitor Targeting Strategies

Domain/FeatureStructural ElementsRole in Catalysis/Inhibition
Kinase N-lobeβ1-β5 sheets, αC-helixATP orientation; PIF-pocket substrate docking
ATP-binding siteGly-rich loop, Lys111Binds ATP/inhibitors; disrupted by cation absence
Activation loopSer241Trans-autophosphorylation site; dimerization-dependent
αG-helixTyr288Dimer interface; mutation (Y288A/E) blocks autophosphorylation

Pleckstrin Homology (PH) Domain and Membrane Localization Mechanisms

The C-terminal PH domain binds phosphatidylinositol lipids PIP₃ and PI(3,4)P₂ with nanomolar affinity, enabling PDK1 recruitment to the plasma membrane upon growth factor stimulation [1] [8]. Lipid binding relieves autoinhibition imposed by the PH domain in cytosolic PDK1. Structural studies reveal positive cooperativity in PIP₃ binding, driving switch-like kinase activation [6] [9]. Notably, insulin-dependent membrane translocation is cell-type-specific, resolving contradictions from overexpression studies [6] [8].

PIF Pocket: Substrate Recognition and Allosteric Modulation

The PIF-pocket ("PDK1-interacting fragment" pocket) is a hydrophobic cleft in the N-lobe adjacent to the ATP-binding site. It recognizes phosphorylated hydrophobic motifs (e.g., FXXF[S/T]Y) of AGC kinases like S6K1 and SGK1 [2] [7]. Occupancy of the PIF-pocket induces allosteric changes:

  • Substrate Docking: Phosphorylation of substrates (e.g., S6K1 at Thr412) promotes PIF-pocket binding, enabling PDK1-mediated T-loop phosphorylation [2].
  • Kinase Activation: PIF-pocket ligands (e.g., PIFtide) stabilize the αC-helix and Gly-rich loop, increasing ATP-binding affinity by 4–6-fold [4] [7].
  • Drug Targeting: Small molecules (e.g., PS210) binding the PIF-pocket allosterically modulate the ATP-binding site, confirmed by fluorescence shifts in TNP-ATP assays [7].

Role in PI3K/AKT/mTOR Signaling Cascade

Phosphorylation of AGC Kinase Family Members (AKT, SGK, S6K)

PDK1 acts as a "master kinase" phosphorylating ≥23 AGC kinases at their T-loops:

  • AKT: PDK1 phosphorylates Thr308 after PIP₃ recruits both kinases to the membrane. This primes AKT for Ser473 phosphorylation by mTORC2 [1] [7].
  • SGK/S6K: Phosphorylation requires prior hydrophobic motif priming (e.g., SGK1-Ser422). PDK1’s PIF-pocket docks these motifs, enabling T-loop phosphorylation independent of PIP₃ [2] [8].
  • RSK/PRK2: Activated via PIF-pocket docking but regulated by ERK (RSK) or Rho GTPases (PRK2) [1] [2].

Table 2: Key PDK1 Substrates and Activation Mechanisms

Substrate KinasePhosphorylation SiteActivation TriggerPathway Role
AKT/PKBThr308PIP₃-mediated membrane recruitmentCell survival, proliferation
S6K1Thr252PIF-pocket binding (after HM phosphorylation)Protein synthesis
SGK1Thr256PIF-pocket bindingIon transport, apoptosis
RSKSer221ERK-dependent HM phosphorylationGrowth, differentiation

Crosstalk with RAF/MAPK and Other Oncogenic Pathways

PDK1 intersects with MAPK signaling via:

  • RAF1 Regulation: PDK1 phosphorylates RAF1 (Ser338) in platelets, activating MEK/ERK and cytosolic phospholipase A₂ (cPLA₂)—triggering thromboxane generation and thrombosis [8] [10]. Genetic PDK1 ablation blocks Raf1 phosphorylation and protects against pulmonary embolism in vivo [8].
  • Metabolic Adaptation: In KRAS-mutant cancers, PDK1–RAF1 signaling sustains ERK activity even under PI3K inhibition, revealing pathway redundancy [5] [8].
  • Autophagy Link: RAF inhibitor resistance involves autophagy upregulation. Combined PDK1/autophagy inhibition (e.g., ATG7 knockout) synergistically kills RAS-driven tumors [5].

Properties

CAS Number

1001409-50-2

Product Name

PDK1 inhibitor

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide

Molecular Formula

C28H22F2N4O4

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N

SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F

Synonyms

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.